3-Acetyl-L-tyrosine Methyl Ester Hydrochloride
CAS No.:
Cat. No.: VC13749831
Molecular Formula: C12H16ClNO4
Molecular Weight: 273.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16ClNO4 |
|---|---|
| Molecular Weight | 273.71 g/mol |
| IUPAC Name | methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate;hydrochloride |
| Standard InChI | InChI=1S/C12H15NO4.ClH/c1-7(14)9-5-8(3-4-11(9)15)6-10(13)12(16)17-2;/h3-5,10,15H,6,13H2,1-2H3;1H/t10-;/m0./s1 |
| Standard InChI Key | BLKCKGACPYCTPJ-PPHPATTJSA-N |
| Isomeric SMILES | CC(=O)C1=C(C=CC(=C1)C[C@@H](C(=O)OC)N)O.Cl |
| SMILES | CC(=O)C1=C(C=CC(=C1)CC(C(=O)OC)N)O.Cl |
| Canonical SMILES | CC(=O)C1=C(C=CC(=C1)CC(C(=O)OC)N)O.Cl |
Introduction
Structural and Chemical Properties
Molecular Identity
3-Acetyl-L-tyrosine Methyl Ester Hydrochloride has the systematic IUPAC name methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate hydrochloride. Its molecular formula is C₁₂H₁₆ClNO₄, with a molecular weight of 273.71 g/mol. The structure integrates three functional modifications:
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Acetylation: A 3-acetyl group replaces the hydroxyl hydrogen on tyrosine’s aromatic ring.
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Esterification: The carboxylic acid is converted to a methyl ester.
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Salt Formation: The amino group is protonated as a hydrochloride salt.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | White to dark yellow solid | |
| Boiling Point | 219°C | |
| Density | 0.974 g/cm³ | |
| Molecular Formula | C₁₂H₁₆ClNO₄ | |
| Solubility | Soluble in polar organic solvents |
The compound’s stereochemistry is defined by the (2S) configuration, preserving L-tyrosine’s native chirality. Spectroscopic identifiers include:
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves sequential protection, acetylation, esterification, and salt formation:
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Amino Group Protection: L-tyrosine’s α-amino group is protected using tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or similar groups .
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Acetylation: The phenolic hydroxyl group undergoes acetylation using acetic anhydride or acetyl chloride under basic conditions.
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Esterification: The carboxylic acid is converted to a methyl ester via methanol in the presence of acid catalysts (e.g., HCl).
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Deprotection and Salt Formation: The amino protecting group is removed, followed by treatment with hydrochloric acid to form the hydrochloride salt.
A patent by CN109704983B details analogous methods for iodinated tyrosine derivatives, highlighting the use of chloromethyl methyl ether (MOMCl) for hydroxyl protection and palladium-catalyzed hydrogenation for deprotection . These techniques are adaptable to 3-Acetyl-L-tyrosine Methyl Ester Hydrochloride synthesis.
Industrial Production
Suppliers such as American Elements and Vulcanchem produce the compound in bulk quantities (1–25 kg) with purity grades up to 99.999%. Custom synthesis services offer tailored quantities and purities for research applications .
Applications in Research and Industry
Peptide Synthesis
The compound serves as a key building block in solid-phase peptide synthesis (SPPS):
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Amino Group Protection: The hydrochloride salt stabilizes the amino group during coupling reactions.
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Esterification: The methyl ester simplifies purification by enhancing solubility in organic solvents.
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Acetylation: Blocks undesired side reactions at the phenolic hydroxyl group.
Proteomics and Enzymology
3-Acetyl-L-tyrosine Methyl Ester Hydrochloride is used to:
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Study tyrosine kinase and phosphatase mechanisms.
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Develop fluorescent probes for protein labeling.
Pharmaceutical Intermediates
The compound is a precursor for:
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Anticancer Agents: Tyrosine derivatives are explored for kinase inhibition.
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Antibiotics: Cyclic peptides incorporating modified tyrosine show enhanced stability .
| Supplier | Purity | Packaging | Price Range |
|---|---|---|---|
| American Elements | 99.9% | 5-gallon pails | $200–$500/g |
| Vulcanchem | 98% | 1g–1kg vials | $150–$400/g |
Both suppliers provide Safety Data Sheets (SDS) upon request, though specific toxicological data remain unpublished .
Future Directions
Emerging applications include:
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Nanoparticle Functionalization: Tyrosine esters enhance biocompatibility in drug delivery systems.
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Biocatalysis: Engineered enzymes for greener synthesis routes.
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